Magnesiumaspartat-Tetrahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

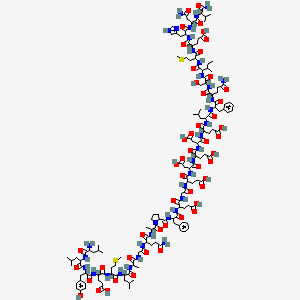

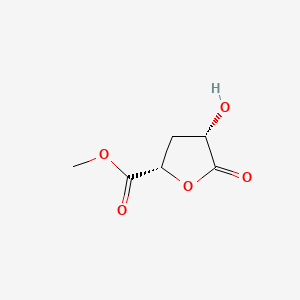

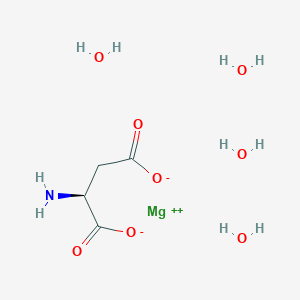

Magnesiumaspartat-trihydrat, also known as magnesium aspartate trihydrate, is a magnesium salt of aspartic acid. It is commonly used as a mineral supplement to increase magnesium levels in the body. Magnesium is an essential micronutrient that plays a crucial role in various physiological processes, including muscle function, nerve transmission, and energy production .

Wissenschaftliche Forschungsanwendungen

Magnesiumaspartat-trihydrat has several scientific research applications:

Wirkmechanismus

Target of Action

Magnesium aspartate tetrahydrate is a magnesium salt of aspartic acid . It is commonly used as a mineral supplement to increase magnesium levels in the body . Magnesium is an essential micronutrient and plays a crucial role in over 300 enzymatic processes .

Mode of Action

For example, magnesium ions can stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP .

Biochemical Pathways

Magnesium is involved in numerous biochemical pathways. It plays a role in energy production, oxidative phosphorylation, and glycolysis . Magnesium is also required for the synthesis of DNA and RNA, and the antioxidant glutathione . Furthermore, it plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and maintaining normal heart rhythm .

Pharmacokinetics

Magnesium aspartate tetrahydrate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . This high bioavailability is due to the chelated structure of magnesium aspartate, which consists of a central magnesium ion bound by two aspartate anions .

Result of Action

The primary result of the action of magnesium aspartate tetrahydrate is an increase in magnesium levels in the body . This can help prevent or treat magnesium deficiency, which can cause symptoms such as loss of appetite, nausea, vomiting, fatigue, and weakness .

Action Environment

The action of magnesium aspartate tetrahydrate can be influenced by various environmental factors. For example, the absorption of magnesium from different preparations of magnesium supplements varies . Furthermore, long-term deficiency of magnesium may result from chronic alcoholism or some prescription drugs .

Biochemische Analyse

Biochemical Properties

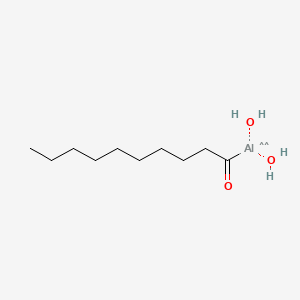

Magnesium aspartate tetrahydrate plays a pivotal role in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . The aspartate moiety contains a carboxyl group (-COOH), an amino group (-NH2), and a second carboxyl group, forming a dicarboxylic amino acid structure . This structure is responsible for the enhanced water solubility of magnesium aspartate compared to other magnesium salts .

Cellular Effects

Magnesium aspartate tetrahydrate is essential for maintaining physiological Mg^2+ levels in the body . Disturbances in intracellular Mg^2+ concentrations can result in delayed cell growth and metabolic defects . As magnesium is an essential micronutrient, the use of magnesium aspartate tetrahydrate as a supplement is intended to increase magnesium levels in the body .

Molecular Mechanism

The molecular mechanism of magnesium aspartate tetrahydrate involves the combination of the divalent magnesium cation (Mg^2+) and the dicarboxylic amino acid aspartate (C4H6NO4-) to form a compound with the chemical formula Mg(C4H6NO4)2 . The structure of magnesium aspartate consists of a central magnesium ion that is chelated, or bound, by two aspartate anions .

Temporal Effects in Laboratory Settings

It is known that magnesium aspartate tetrahydrate displays high oral bioavailability and water solubility , suggesting that it may be stable and effective over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

It is known that magnesium aspartate tetrahydrate is commonly used as a mineral supplement due to its high oral bioavailability , suggesting that it may have beneficial effects at various dosages.

Metabolic Pathways

Aspartate, the organic component of magnesium aspartate tetrahydrate, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

Transport and Distribution

Given its high water solubility , it is likely that it can be easily transported and distributed within cells and tissues.

Subcellular Localization

Given its role as a mineral supplement intended to increase magnesium levels in the body , it is likely that it is localized in areas of the cell where magnesium is required, such as the mitochondria, which are involved in energy production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesiumaspartat-trihydrat can be synthesized by reacting aspartic acid with magnesium oxide in water. The reaction mixture is heated to facilitate the dissolution of the reactants. Upon cooling, the solution is filtered, and the filtrate is evaporated to obtain a dense residue of magnesium aspartate .

Industrial Production Methods

In industrial settings, magnesiumaspartat-trihydrat is produced using a similar method but on a larger scale. The process involves the use of organic solvents like acetone to precipitate the product, which increases the stability and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesiumaspartat-trihydrat primarily undergoes complexation reactions due to the presence of the magnesium ion and the aspartate anion. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions

The synthesis of magnesiumaspartat-trihydrat involves reagents such as aspartic acid and magnesium oxide. The reaction is carried out in an aqueous medium with heating to ensure complete dissolution of the reactants .

Major Products Formed

The primary product formed from the reaction of aspartic acid and magnesium oxide is magnesiumaspartat-trihydrat. No significant by-products are typically observed in this reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Magnesium citrate

- Magnesium oxide

- Magnesium sulfate

- Magnesium hydroxide

Uniqueness

Magnesiumaspartat-trihydrat is unique due to its high bioavailability and water solubility compared to other magnesium salts. The chelated structure of magnesiumaspartat-trihydrat enhances its absorption in the body, making it more effective as a dietary supplement .

Eigenschaften

CAS-Nummer |

7018-07-7 |

|---|---|

Molekularformel |

C4H5MgNO4 |

Molekulargewicht |

155.39 g/mol |

IUPAC-Name |

magnesium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

InChI-Schlüssel |

NFFJLMKHRCXLJO-DKWTVANSSA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.O.[Mg+2] |

Isomerische SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Kanonische SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Verwandte CAS-Nummern |

56-84-8 (Parent) |

Synonyme |

MAGNESIUM DL-ASPARTATE; MAGNESIUM-DL-ASPARTATE TETRAHYDRATE; DL-MAGNESIUM ASPARTATE-4-HYDRATE; DL-ASPARTIC ACID MAGNESIUM SALT; DL-ASPARTIC ACID MAGNESIUM SALT TETRAHYDRATE; DL-AMINOSUCCINIC ACID, MG SALT, TETRAHYDRATE; DL-2-AMINOBUTANEDIOIC ACID, MG SALT, |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)